molecular formula C8H2Br2F2N2 B13222242 2,3-Dibromo-5,8-difluoroquinoxaline

2,3-Dibromo-5,8-difluoroquinoxaline

Cat. No.: B13222242
M. Wt: 323.92 g/mol
InChI Key: JVRQGZVCCMALMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromo-5,8-difluoroquinoxaline is a chemical compound with the molecular formula C₈H₂Br₂F₂N₂. It is a derivative of quinoxaline, a bicyclic aromatic compound that contains a benzene ring fused to a pyrazine ring. The presence of bromine and fluorine atoms in the quinoxaline structure imparts unique chemical and physical properties to this compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-5,8-difluoroquinoxaline typically involves the bromination and fluorination of quinoxaline derivatives. One common method is the reaction of 2,3-difluoroquinoxaline with bromine in the presence of a suitable solvent such as chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 3 positions of the quinoxaline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-5,8-difluoroquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate (K₂CO₃).

    Cross-Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium phosphate (K₃PO₄).

    Reduction Reactions: Palladium on carbon (Pd/C) and hydrogen gas.

Major Products Formed

    Substitution Reactions: Products with substituted nucleophiles at the 2 and 3 positions.

    Cross-Coupling Reactions: Products with new carbon-carbon bonds at the 2 and 3 positions.

    Reduction Reactions: 2,3-Difluoroquinoxaline.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5,8-difluoroquinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H2Br2F2N2

Molecular Weight

323.92 g/mol

IUPAC Name

2,3-dibromo-5,8-difluoroquinoxaline

InChI

InChI=1S/C8H2Br2F2N2/c9-7-8(10)14-6-4(12)2-1-3(11)5(6)13-7/h1-2H

InChI Key

JVRQGZVCCMALMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)N=C(C(=N2)Br)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.